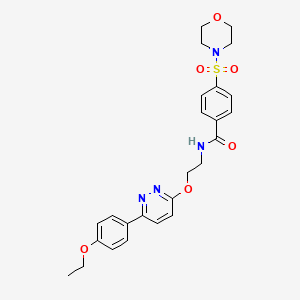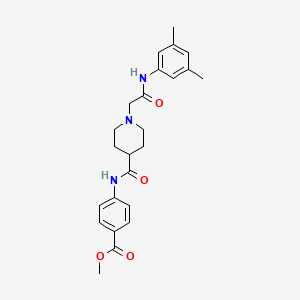![molecular formula C16H20N2O4S B2951083 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797846-51-5](/img/structure/B2951083.png)
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIIE0246, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The mechanism of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is complex and involves multiple targets in the brain. One of the main targets is the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the dopamine transporter, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can increase the levels of dopamine in the brain, which may help to reduce the reinforcing effects of drugs of abuse (Heidbreder et al., 2008).
In addition to the dopamine transporter, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone also interacts with other targets in the brain, including ion channels and receptors. These interactions can lead to changes in neuronal activity, which may contribute to the therapeutic effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone (Zhang et al., 2015).
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone are complex and depend on the specific target and dose used. In general, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can modulate the activity of certain neurotransmitters in the brain, including dopamine, glutamate, and GABA. This can lead to changes in neuronal activity, which may contribute to the therapeutic effects of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.
实验室实验的优点和局限性
One of the main advantages of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone for lab experiments is its specificity for certain targets in the brain. This can help researchers to better understand the role of these targets in various physiological and pathological processes. However, one limitation of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is its relatively low potency compared to other drugs that target similar pathways. This can make it more difficult to achieve the desired effects at lower doses.
未来方向
There are several potential future directions for research on 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. One area of interest is in the development of new addiction treatments. 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has shown promise in animal models, and further research is needed to determine its efficacy and safety in humans.
Another potential direction is in the treatment of epilepsy and other neurological disorders. 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has shown some efficacy in animal models, but more research is needed to determine its potential as a therapeutic agent in humans.
Finally, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may also have applications in other areas of research, such as neuroscience and pharmacology. Further studies are needed to explore these potential applications and to better understand the mechanisms of action of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone.
Conclusion
In conclusion, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The synthesis method has been described in detail, and research has shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone may be useful in the treatment of addiction, epilepsy, and other neurological disorders. The mechanism of action is complex and involves multiple targets in the brain, and the biochemical and physiological effects depend on the specific target and dose used. While there are some limitations to using 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone in lab experiments, there are several potential future directions for research on this compound.
合成方法
The synthesis of 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone involves a series of chemical reactions that lead to the formation of the final product. The starting materials include 3-(isobutylsulfonyl)azetidine and benzo[d]isoxazole-3-carboxylic acid, which undergo several steps of reaction and purification to yield 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone. The synthesis method has been described in detail in a research article by J. P. Springer and colleagues (2007).
科学研究应用
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas is in the treatment of addiction. Studies have shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can block the effects of cocaine and other drugs of abuse in animal models, suggesting that it may be a useful tool in the development of new addiction treatments (Heidbreder et al., 2008).
In addition to addiction, 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone has also been studied for its potential use in the treatment of epilepsy and other neurological disorders. Research has shown that 2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone can block specific types of ion channels in the brain, which may help to reduce seizures and other symptoms associated with these conditions (Zhang et al., 2015).
属性
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11(2)10-23(20,21)12-8-18(9-12)16(19)7-14-13-5-3-4-6-15(13)22-17-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNQCBLJCGGUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)CC2=NOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

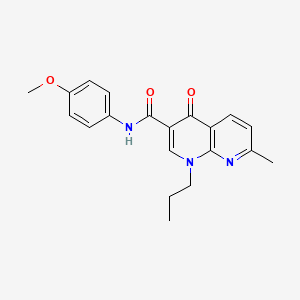
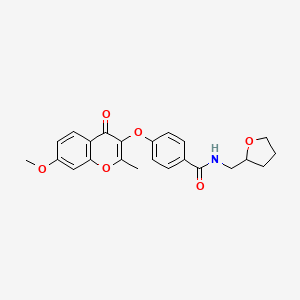
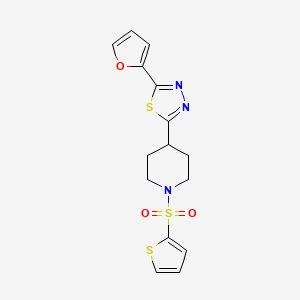

![4-((4-Methoxyphenyl)sulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2951008.png)
![1'-(2-(thiophen-2-yl)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2951009.png)
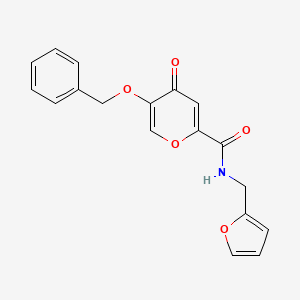

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2951013.png)
![[(cyanomethyl)(phenyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-3-carboxylate](/img/structure/B2951016.png)
